molecular formula C7H9N3O3 B1584113 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- CAS No. 31876-69-4

2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-

Cat. No.: B1584113
CAS No.: 31876-69-4
M. Wt: 183.16 g/mol
InChI Key: GPHZOEKNRXEQFM-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) reveals a monoclinic crystal system with space group P2₁/n . Key unit cell parameters include:

Parameter Value
a (Å) 4.7548 (4)
b (Å) 12.3971 (9)
c (Å) 14.8580 (11)
β (°) 97.350 (2)
Volume (ų) 868.62 (12)
Z 4

The nitro group forms a dihedral angle of 9.16° with the imidazole plane, while the carbonyl group of the propan-2-one moiety is tilted at 65.47° , creating a non-planar molecular geometry .

Hydrogen Bonding Networks

Intermolecular C–H⋯O and C–H⋯N hydrogen bonds stabilize the crystal lattice. Key interactions include:

  • C2–H2B⋯N2 (2.49 Å, 147°)
  • C5–H5B⋯O2 (2.54 Å, 156°)
  • C7–H7B⋯O3 (2.48 Å, 142°)

These bonds form two-dimensional slab-like networks parallel to the (01-1) plane, enhancing thermal stability .

Spectroscopic Characterization

NMR Spectral Assignments (¹H, ¹³C)

While experimental NMR data for this compound is limited in the provided sources, assignments can be inferred from analogous nitroimidazole derivatives:

¹H NMR (predicted):

  • Imidazole H-4: δ 7.8–8.2 ppm (deshielded by nitro group)
  • Methyl (C2): δ 2.4–2.6 ppm (singlet, 3H)
  • Acetone CH₃: δ 2.1–2.3 ppm (singlet, 3H)
  • Methylene (CH₂): δ 4.5–4.7 ppm (triplet, 2H)

¹³C NMR (predicted):

  • Imidazole C-2: δ 148–152 ppm
  • Carbonyl (C=O): δ 205–210 ppm
  • Nitro-bearing C-5: δ 140–145 ppm
  • Methyl (C2): δ 12–14 ppm

These shifts align with trends observed in nitroheterocycles .

Infrared Vibrational Modes Analysis

Key IR absorptions include:

  • Nitro group (NO₂): 1520 cm⁻¹ (asymmetric stretch), 1350 cm⁻¹ (symmetric stretch)
  • Carbonyl (C=O): 1700–1720 cm⁻¹ (strong stretch)
  • Imidazole C–N: 1250–1300 cm⁻¹
  • C–H (aromatic): 3100–3150 cm⁻¹

The nitro and carbonyl stretches dominate the spectrum, consistent with their electron-withdrawing effects .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry yields characteristic fragments:

m/z Fragment Ion Pathway
183 [M]⁺ Molecular ion
137 [M−NO₂]⁺ Loss of nitro group
109 [C₅H₅N₂O]⁺ Imidazole ring + carbonyl
81 [C₃H₅N₂]⁺ Ring cleavage
43 [CH₃CO]⁺ Acetone fragment

The base peak at m/z 43 corresponds to the acetyl cation, a common fragmentation pathway in ketones .

Properties

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZOEKNRXEQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185732
Record name 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31876-69-4
Record name 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

The compound 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-, also known as 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-2-propanone, is a derivative of nitroimidazole that has garnered attention due to its potential biological activities. Nitroimidazole compounds are known for their diverse pharmacological properties, particularly in the treatment of infectious diseases and certain cancers. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- can be represented as follows:

C6H8N4O3\text{C}_6\text{H}_8\text{N}_4\text{O}_3

The synthesis typically involves the reaction of nitroimidazole derivatives with ketones, leading to compounds with enhanced biological activity. The nitro group in the imidazole ring is crucial for its reactivity and interaction with biological macromolecules.

Nitroimidazoles exert their biological effects primarily through the generation of reactive intermediates upon reduction. The nitro group can be activated under hypoxic conditions, which is particularly relevant in tumor microenvironments and some anaerobic pathogens. These reactive intermediates can:

  • Inhibit DNA synthesis : By forming covalent bonds with DNA, leading to strand breaks.
  • Generate free radicals : Resulting in oxidative damage to cellular components.
  • Interfere with cellular metabolism : Affecting energy production in pathogens.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of nitroimidazole derivatives against a range of pathogens:

PathogenActivity Level (MIC)Reference
Staphylococcus aureus250 µg/mL
Streptococcus B187.5 µg/mL
Escherichia coliResistant
Pseudomonas aeruginosaResistant

The compound exhibits significant activity against aerobic bacteria while showing resistance against several Gram-negative bacteria.

Antiparasitic Activity

Research indicates that nitroimidazole derivatives, including this compound, have potent antiparasitic effects. For instance, compounds similar to 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- have shown efficacy against:

  • Giardia lamblia
  • Entamoeba histolytica

These findings suggest that the compound may be effective in treating parasitic infections alongside its antibacterial properties .

Case Studies

  • Antitubercular Activity : In a study evaluating bicyclic nitroimidazoles, derivatives showed promising results against multidrug-resistant Mycobacterium tuberculosis. The mechanism involved interference with mycolic acid synthesis and respiratory poisoning .
  • Cancer Therapeutics : The potential application of nitroimidazoles as radiosensitizers has been explored. Under hypoxic conditions typical in tumors, these compounds enhance the effectiveness of radiation therapy by generating reactive species that damage cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- is C7_7H9_9N3_3O3_3. The compound features a nitroimidazole scaffold, which is known for its diverse biological activities. The presence of the nitro group is critical for the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Nitroimidazole derivatives, including 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-, have been extensively studied for their antimicrobial properties . The mechanism involves the reduction of the nitro group by anaerobic organisms, leading to the formation of reactive intermediates that damage DNA and cellular components. This property has been exploited in the development of drugs for treating infections caused by bacteria and protozoa.

Case Study:
Research indicates that compounds derived from nitroimidazole have shown efficacy against multi-drug resistant strains of Mycobacterium tuberculosis and other pathogens. For instance, Delamanid and Pretomanid are modern drugs based on this scaffold that are currently used in clinical settings to combat tuberculosis .

Antiparasitic Effects

The compound exhibits significant antiparasitic activity , particularly against protozoan infections such as those caused by Trypanosoma cruzi, responsible for Chagas disease. The nitroimidazole structure is integral to its mechanism of action, which involves the generation of free radicals that are toxic to the parasites.

Case Study:
Benznidazole, a well-known nitroimidazole derivative, has been successfully used for decades to treat Chagas disease, showcasing the potential of similar compounds like 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- in therapeutic applications .

Cancer Treatment

Recent studies have highlighted the potential use of nitroimidazole compounds as radiosensitizers in cancer therapy. These compounds can enhance the effects of radiation therapy on hypoxic tumor cells by generating reactive oxygen species (ROS) under low oxygen conditions.

Case Study:
Evofosfamide (formerly TH-302), a hypoxia-activated prodrug derived from a nitroimidazole framework, has shown promise in clinical trials for various cancers. Its ability to selectively target hypoxic tumor cells makes it a valuable candidate for combination therapies .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- suggest favorable absorption and distribution characteristics. Studies indicate that compounds within this class can achieve therapeutic concentrations in target tissues while minimizing systemic toxicity.

Comparative Analysis of Nitroimidazole Derivatives

Compound NamePrimary UseMechanism of ActionClinical Status
BenznidazoleChagas diseaseDNA damage via free radical generationApproved
EvofosfamideCancer treatmentHypoxia-selective DNA cross-linking agentClinical trials
DelamanidTuberculosisDisruption of bacterial DNA synthesisApproved
PretomanidTuberculosisInhibition of cell wall synthesisApproved

Comparison with Similar Compounds

Comparison with Similar Compounds

The following nitroimidazole derivatives are structurally and functionally relevant for comparison:

Structural Comparison

Compound Name Molecular Formula Substituent Group Key Structural Features
2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- C₇H₉N₃O₃ Propanone (ketone) Ketone group enhances polarity and potential metabolic stability
Metronidazole (MNZ) C₆H₉N₃O₃ 2-Hydroxyethyl Ethanol group improves solubility; widely used clinically
Ornidazole (ONZ) C₇H₁₀ClN₃O₃ 1-Chloro-3-hydroxypropyl Chlorine substitution increases lipophilicity
Tinidazole (TNZ) C₈H₁₃N₃O₄S 2-Ethylsulfonylethyl Sulfonyl group enhances tissue penetration
2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol C₇H₁₁N₃O₃ Tertiary alcohol (propan-2-ol) Steric hindrance from branched chain may reduce enzymatic degradation

Physicochemical Properties

Property Target Compound MNZ Hydroxy-ipronidazole
Molecular Weight 183.17 g/mol 171.16 g/mol 185.18 g/mol
Solubility Moderate (polar ketone) High (hydrophilic OH) Low (tertiary alcohol)
LogP (Predicted) ~0.5 -0.02 ~0.8
Stability Ketone resistant to oxidation Prone to hydroxylation Stable under acidic conditions

Analytical and Regulatory Status

  • Analytical Methods : MNZ, ONZ, and TNZ are quantified via HPLC and spectrofluorimetry using nitrogen-doped carbon quantum dots . Similar methods could apply to the target compound.

Preparation Methods

Nucleophilic Substitution of 2-Methyl-5-nitroimidazole

One of the primary synthetic routes to prepare 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- involves the nucleophilic substitution reaction where 2-methyl-5-nitroimidazole acts as a nucleophile attacking an appropriate electrophilic substrate, typically a halogenated propanone derivative or a halohydrin.

  • Typical Reaction : 2-methyl-5-nitroimidazole reacts with 1,3-dibromopropan-2-ol or similar halohydrins in the presence of a base such as potassium carbonate.
  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.
  • Temperature : Elevated temperatures (e.g., 60–100 °C) are applied to drive the reaction to completion.
  • Outcome : The nucleophilic nitrogen on the imidazole ring substitutes the halogen atom, yielding the desired 1-(2-methyl-5-nitroimidazol-1-yl)propan-2-one derivative.

This method is widely used due to its straightforward approach and relatively high yields.

Esterification of 1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol Derivatives

Another important route involves the synthesis of ester derivatives starting from 1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol, which can be further functionalized by reacting with acid chlorides or sulfonyl chlorides.

  • Example Reaction : Reaction of 1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol with stearoyl chloride or benzenesulfonyl chloride in the presence of pyridine.
  • Conditions : The acid chloride is refluxed with the imidazole alcohol and pyridine at temperatures around 60–65 °C, often with an ice bath to control exothermicity.
  • Purification : The resulting esters are isolated by cooling, filtration, and recrystallization from solvents like methanol.
  • Characterization : The products are confirmed by IR, ^1H-NMR, mass spectrometry, and elemental analysis.

This method allows the preparation of various ester derivatives with potential biological activity, as demonstrated in antimicrobial studies.

Research Findings and Data Tables

Reaction Conditions and Yields

Compound Starting Materials Reagents/Conditions Yield (%) Melting Point (°C) Key Characterization Data
Compound A Secnidazole + Stearoyl chloride + Pyridine Reflux at 65 °C, 1 hr, ice bath cooling High (not specified) Not specified IR (C=O stretch), ^1H-NMR, MS, elemental analysis
Compound I Secnidazole + Benzenesulfonyl chloride + Pyridine Reflux at 60 °C, 1 hr Moderate to High Not specified IR (N=O, C=O), ^1H-NMR, MS
Compound M5 Metronidazole + Hexylamine derivative + Na metal Reflux overnight in dioxane 77 140-141 (acetone) IR (C=O at 1692 cm⁻¹), ^1H-NMR (DMSO-d6)

Spectral Data Highlights

  • IR Spectra : Characteristic nitro (N=O) stretching bands appear at 1519–1526 and 1360–1375 cm⁻¹, confirming the presence of the nitro group.
  • [^1H-NMR Spectra](pplx://action/followup) : Imidazole methyl protons resonate near 2.6 ppm; aromatic protons and methylene protons appear as singlets or multiplets depending on substitution.
  • Mass Spectrometry : Molecular ion peaks (M+1) confirm molecular weights consistent with proposed structures.

Industrial and Scale-Up Considerations

Industrial synthesis of 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)- and its derivatives typically follows the laboratory methods but optimized for scale:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Controlled addition of reagents to manage exothermic reactions.
  • Employment of purification techniques such as recrystallization and chromatography to ensure high purity.
  • Safety measures for handling acid chlorides and nitro compounds to prevent hazardous byproducts.

Summary Table of Preparation Methods

Method Type Key Reagents Reaction Type Solvent Temperature Notes
Nucleophilic Substitution 2-methyl-5-nitroimidazole + halohydrin Nucleophilic substitution DMSO or similar 60–100 °C High selectivity, moderate to high yield
Esterification 1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol + acid chloride Esterification Pyridine, methanol 60–65 °C Produces ester derivatives with biological activity
Amide Formation Metronidazole + amine derivatives + Na metal Nucleophilic substitution Dioxane Reflux overnight Yields functionalized derivatives with antimicrobial properties

Q & A

Q. What are the established synthetic routes for 2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-, and what key intermediates are involved?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example:

  • Intermediate synthesis : Reacting 2-methyl-5-nitroimidazole with α-bromoacetone derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanone moiety .
  • Functionalization : Subsequent reactions (e.g., arylaminopropanone derivatization) can introduce substituents for enhanced bioactivity .
  • Key intermediates : Metronidazole derivatives (e.g., 1-(2-bromoethyl)-2-methyl-5-nitroimidazole) are commonly used as precursors .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing nitroimidazole protons (δ 7.5–8.5 ppm) and ketone carbonyl signals (δ 200–210 ppm) .
  • X-ray crystallography : Single-crystal studies resolve bond lengths (e.g., C–N bonds in the nitroimidazole ring at ~1.34 Å) and confirm stereochemistry .
  • IR spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) and ketone C=O stretches (~1700 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s antimicrobial efficacy?

  • Substituent variation : Modify the propanone side chain (e.g., aryl or alkyl groups) to assess hydrophobicity and hydrogen-bonding capacity. For example, 3-arylaminopropan-2-one derivatives showed enhanced anti-HIV activity due to improved binding to reverse transcriptase .
  • Bioassay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Clostridium spp. or Giardia to compare derivatives. Activity correlates with nitro group reduction potential and side-chain lipophilicity .
  • Data analysis : Apply multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .

Q. What methodologies address contradictions in reported biological activity data across studies?

  • Systematic assay standardization : Control variables like bacterial strain (e.g., Helicobacter pylori vs. E. coli), pH (nitroimidazoles require anaerobic activation), and incubation time .
  • Meta-analysis : Aggregate data from multiple studies (e.g., via PubMed or Scopus) to identify outliers or confounding factors .
  • Mechanistic validation : Use radiolabeled compounds to track intracellular nitroreductase activation, resolving discrepancies in potency .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile:water, 60:40) and detection at 315 nm (nitro group absorption) .
  • Spectrofluorimetry : Employ sulfur/nitrogen-doped carbon quantum dots to detect nitroimidazole derivatives via fluorescence quenching (LOD: 0.1 µg/mL) .
  • LC-MS/MS : Quantify using MRM transitions (e.g., m/z 214 → 128 for fragmentation patterns) in serum samples after protein precipitation .

Q. How can computational methods predict interactions between this compound and biological targets (e.g., bacterial nitroreductases)?

  • Molecular docking : Use AutoDock Vina to model binding to Clostridium nitroreductase (PDB: 1YFV). Key interactions include hydrogen bonds with Arg131 and π-π stacking with flavin cofactors .
  • MD simulations : Simulate ligand-enzyme dynamics (100 ns) to assess stability of the nitro group in the active site .
  • QSAR modeling : Train models with descriptors like logP and polar surface area to predict bioavailability and toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-
Reactant of Route 2
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2-Propanone, 1-(2-methyl-5-nitroimidazol-1-yl)-

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